

Comparative Analysis of "Confiden" Across Diverse Cancer Cell Lines

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Compound of Interest					
Compound Name:	Confiden				
Cat. No.:	B15594152	Get Quote			

This guide provides a comprehensive comparison of the novel therapeutic agent "**Confiden**" against established treatments in various cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of "**Confiden**'s" performance, supported by detailed experimental protocols and pathway visualizations.

Performance Data Summary

The anti-proliferative activity of "**Confiden**," a novel inhibitor of the PI3K/AKT/mTOR signaling pathway, was assessed and compared against two well-established inhibitors, Alpelisib (a PI3Kα inhibitor) and Everolimus (an mTOR inhibitor). The half-maximal inhibitory concentration (IC50) was determined across a panel of breast cancer cell lines with different genetic backgrounds. Lower IC50 values indicate higher potency.



Cell Line	Receptor Status	PIK3CA Mutation	Confiden (IC50 in nM)	Alpelisib (IC50 in nM)	Everolimus (IC50 in nM)
MCF-7	ER+/PR+/HE R2-	E545K (mutant)	85	150	250
T-47D	ER+/PR+/HE R2-	H1047R (mutant)	110	200	320
BT-474	ER+/PR+/HE R2+	K111N (mutant)	95	180	280
MDA-MB-231	TNBC	Wild-Type	1200	>10000	1500
SK-BR-3	HER2+	Wild-Type	950	>10000	1100

Experimental Protocols Cell Culture and Maintenance

All cell lines (MCF-7, T-47D, BT-474, MDA-MB-231, and SK-BR-3) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The following day, cells were treated with serial dilutions of "Confiden," Alpelisib, or Everolimus for 72 hours.
- MTT Incubation: After the treatment period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours.
- Formazan Solubilization: The medium was then aspirated, and 150 μL of dimethyl sulfoxide
 (DMSO) was added to each well to dissolve the formazan crystals.

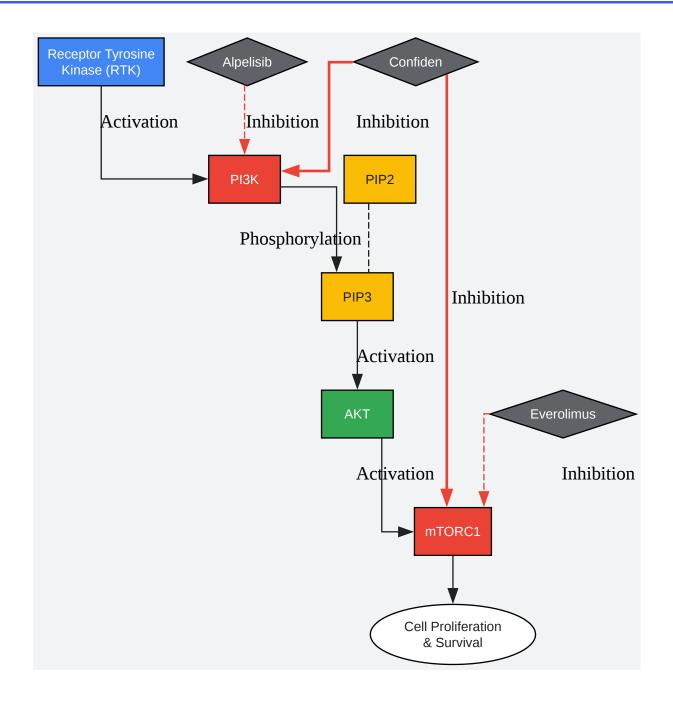


- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response curves using a non-linear regression model.

Visualizations Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used in this study.

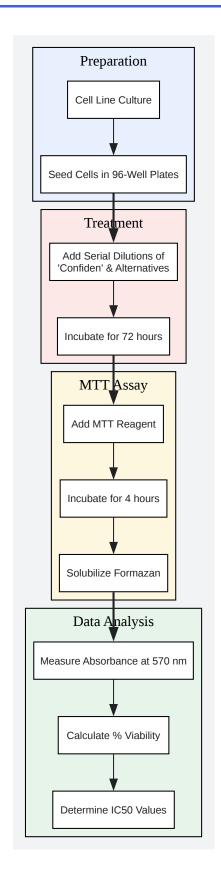




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Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.





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Caption: Workflow for determining cell viability and IC50 values.



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